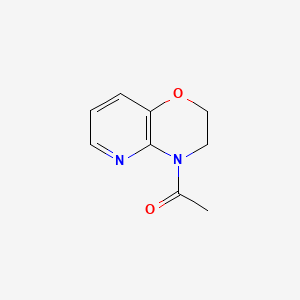

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine

Description

Properties

IUPAC Name |

1-(2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-7(12)11-5-6-13-8-3-2-4-10-9(8)11/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIMERAIUXNFGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89970-14-9 | |

| Record name | 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089970149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Cyclization via Condensation with α-Halocarbonyl Compounds

- The reaction of 2-acetamido-3-hydroxypyridine with α-halocarbonyl compounds (e.g., methyl 2,3-dibromopropionate) under controlled conditions leads to the formation of the 3,4-dihydro-2H-pyrido[3,2-b]oxazine ring system.

- This process typically occurs in a one-step operation, where nucleophilic attack by the amino and hydroxyl groups on the halocarbonyl reagent results in ring closure and incorporation of the acetyl functionality at position 4.

- The reaction conditions often involve refluxing in polar solvents such as acetone or ethanol with bases like sodium iodide to facilitate halide displacement and cyclization.

Synthesis via Reaction with 2-Chloroacrylonitrile or Dibromopropionates

- Condensation of 2-protected amino-3-hydroxypyridine with 2-chloroacrylonitrile or ethyl 2,3-dibromopropionate can yield isomeric pyrido-oxazines, including the target compound.

- The reaction proceeds through nucleophilic substitution and intramolecular cyclization steps, often requiring controlled temperature and stoichiometry to optimize selectivity toward the desired isomer.

Reduction of Thiolactam Intermediates

- In some synthetic routes, lactam intermediates are converted to thiolactams, which upon reduction (using agents such as sodium borohydride) yield the corresponding pyrido-oxazine derivatives.

- This method allows for the introduction of functional groups at specific positions and can be used to access acetyl-substituted derivatives.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization with halocarbonyls | Methyl 2,3-dibromopropionate, base (NaI), acetone or ethanol, reflux | One-step ring closure, high selectivity |

| Condensation with chloroacrylonitrile | 2-chloroacrylonitrile, 2-acetamido-3-hydroxypyridine, solvent (acetone), room temp to reflux | May yield isomeric mixtures |

| Reduction of thiolactams | Sodium borohydride or LiAlH4, inert atmosphere | Converts lactam to oxazine ring |

| Catalytic cyclization (industrial) | Tin(IV) chloride or silicon tetrachloride, controlled temp | Enhances yield and purity |

Yields and Purity

- Reported yields for these reactions typically range from 60% to 85% , depending on the method and starting materials.

- Purity is often enhanced by recrystallization or chromatographic purification.

- The use of protective groups on amino or hydroxyl functions can improve regioselectivity and reduce side reactions.

Summary Table of Preparation Routes

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization with methyl 2,3-dibromopropionate | 2-Acetamido-3-hydroxypyridine | NaI, acetone or ethanol, reflux | Nucleophilic substitution & cyclization | 70-80 | One-step, selective formation |

| Condensation with 2-chloroacrylonitrile | 2-Protected amino-3-hydroxypyridine | 2-Chloroacrylonitrile, acetone | Condensation, ring closure | 60-75 | May form isomeric mixtures |

| Reduction of thiolactam intermediate | Lactam intermediate | NaBH4 or LiAlH4 | Reduction | 65-85 | Post-cyclization modification |

| Industrial catalytic cyclization | Amino-hydroxypyridine derivatives | SnCl4 or SiCl4 | Catalyzed cyclization | 75-85 | High purity, scalable process |

Research Findings and Analysis

- Studies published in Tetrahedron (2002, 2006) and European Journal of Medicinal Chemistry (2009) confirm that the acetyl-substituted pyrido-oxazines can be efficiently synthesized via one-step cyclization of 2-acetamido-3-hydroxypyridine with halocarbonyl reagents, yielding the desired 3,4-dihydro-4-acetyl derivatives with good regioselectivity.

- The use of protective groups and choice of halocarbonyl reagent critically influence the formation of isomeric products, necessitating careful optimization of reaction conditions.

- Catalytic methods employing Lewis acids such as tin(IV) chloride have been demonstrated to improve yields and product purity, making them suitable for industrial-scale synthesis.

- Reduction of thiolactam intermediates provides a versatile route to access derivatives with varied substitution patterns, enabling further functionalization for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted pyrido-oxazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity

Research indicates that derivatives of pyrido[3,2-b][1,4]oxazine compounds exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. For instance, a study demonstrated that a related compound effectively reduced tumor size in animal models by targeting specific cancer cell lines .

2. Neuroprotective Effects

The neuroprotective potential of 3,4-dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine has been investigated in the context of neurodegenerative diseases. Preliminary findings suggest that this compound may help in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Materials Science

1. Polymer Chemistry

this compound has been explored as a monomer in the synthesis of novel polymers. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical properties. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications such as coatings and adhesives .

2. Photonic Applications

The compound's photochemical properties have led to investigations into its use in photonic devices. Studies have indicated that when doped into certain matrices, it can enhance light absorption and emission characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Environmental Applications

1. Water Treatment

Research is being conducted on the use of this compound in environmental remediation processes. Its ability to bind with heavy metals and organic pollutants makes it a candidate for developing advanced filtration systems aimed at purifying contaminated water sources .

Case Studies

Mechanism of Action

The mechanism by which 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrido-oxazine derivatives allows for tailored pharmacological and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparison

Key Findings

Pharmacological Activity: The 4-acetyl derivative shows superior activity compared to the parent compound, likely due to the electron-withdrawing acetyl group enhancing hydrogen bonding with target receptors . 4-Benzyl-2-phenyl derivatives (e.g., CID 13212029) exhibit increased lipophilicity, suggesting enhanced blood-brain barrier penetration, though this may also raise toxicity risks .

Synthetic Accessibility :

- The parent compound is commercially available (CAS 20348-23-6, 97% purity) , while acetylated derivatives require specialized acylation protocols .

- Brominated analogues (e.g., CAS 910037-14-8) are synthesized via electrophilic substitution, with yields influenced by steric effects .

Physical Properties :

- The parent compound has a melting point (mp) of 85–86°C , whereas brominated derivatives (e.g., 7-bromo-4-methyl) melt at 77–79°C due to disrupted crystal packing .

- Introduction of polar groups (e.g., -COOEt in the ethyl ester derivative) improves aqueous solubility, critical for drug formulation .

Safety Profiles: Limited toxicological data exist for most derivatives. For example, the 4-acetyl variant’s safety is inferred from its parent compound, which lacks significant reported toxicity .

Biological Activity

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused ring system comprising a pyridine and an oxazine ring, which contributes to its unique chemical properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula: C₉H₉N₃O

- Molecular Weight: 163.19 g/mol

- CAS Number: 89970-14-9

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones under acidic conditions. Common solvents include ethanol or methanol, and the reactions are usually conducted at reflux temperatures (80–100°C) using acid catalysts such as hydrochloric or sulfuric acid.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain derivatives showed significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .

Neuropharmacological Effects

Emerging research highlights the potential of this compound as a neuropharmacological agent. It has been studied as an antagonist for the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation. Compounds with similar structures have demonstrated subnanomolar affinities for this receptor, indicating that this compound may possess similar binding capabilities .

Case Studies

| Study | Findings | |

|---|---|---|

| Study on Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus | Potential for development as an antimicrobial agent |

| Anticancer Mechanism Investigation | Induced apoptosis in breast cancer cell lines via caspase activation | Promising candidate for cancer therapy |

| Neuropharmacological Assessment | Demonstrated high affinity for 5-HT6 receptors in rat models | Potential therapeutic role in cognitive disorders |

The biological effects of this compound likely stem from its interaction with specific molecular targets within cells. For instance:

- Antimicrobial Action: May involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Mechanism: Involves modulation of apoptotic pathways and interference with cell cycle progression.

- Neuropharmacological Effects: Likely mediated through receptor antagonism affecting neurotransmitter systems.

Q & A

Q. How can researchers reconcile discrepancies between theoretical and experimental spectral data?

- Methodological Answer: Discrepancies often stem from solvent effects or conformational averaging. Re-run computational models with explicit solvent parameters (e.g., PCM for 1,4-dioxane) and compare with experimental data under identical conditions. Bayesian statistical analysis quantifies confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.